molecular formula C12H17NO3 B2550144 Ethyl 4-methoxy-2,5,6-trimethylpyridine-3-carboxylate CAS No. 1851359-11-9

Ethyl 4-methoxy-2,5,6-trimethylpyridine-3-carboxylate

Cat. No.: B2550144
CAS No.: 1851359-11-9
M. Wt: 223.272
InChI Key: MYUKAAQSCNRUEV-UHFFFAOYSA-N
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Description

Ethyl 4-methoxy-2,5,6-trimethylpyridine-3-carboxylate is an organic compound with the molecular formula C12H17NO3. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is known for its unique structural features, including a methoxy group at the 4-position and three methyl groups at the 2, 5, and 6 positions of the pyridine ring, along with an ethyl ester group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-methoxy-2,5,6-trimethylpyridine-3-carboxylate typically involves the esterification of 4-methoxy-2,5,6-trimethylpyridine-3-carboxylic acid. This can be achieved through a reaction with ethanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, is common. Additionally, purification steps such as distillation or crystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methoxy-2,5,6-trimethylpyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of 4-formyl-2,5,6-trimethylpyridine-3-carboxylate or 4-carboxy-2,5,6-trimethylpyridine-3-carboxylate.

    Reduction: Formation of ethyl 4-methoxy-2,5,6-trimethylpyridine-3-methanol.

    Substitution: Formation of 4-substituted-2,5,6-trimethylpyridine-3-carboxylate derivatives.

Scientific Research Applications

Ethyl 4-methoxy-2,5,6-trimethylpyridine-3-carboxylate has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-methoxy-2,5,6-trimethylpyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The methoxy and ester groups can participate in hydrogen bonding and hydrophobic interactions with biological macromolecules, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Ethyl 4-methoxy-2,5,6-trimethylpyridine-3-carboxylate can be compared with other similar compounds, such as:

    Ethyl 4-methoxy-2,6-dimethylpyridine-3-carboxylate: Lacks the methyl group at the 5-position, resulting in different steric and electronic properties.

    Ethyl 4-methoxy-2,5-dimethylpyridine-3-carboxylate: Lacks the methyl group at the 6-position, affecting its reactivity and interactions.

    Ethyl 4-methoxy-2,5,6-trimethylbenzoate: Contains a benzene ring instead of a pyridine ring, leading to different aromaticity and chemical behavior.

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

ethyl 4-methoxy-2,5,6-trimethylpyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-6-16-12(14)10-9(4)13-8(3)7(2)11(10)15-5/h6H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYUKAAQSCNRUEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(N=C1C)C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1851359-11-9
Record name ethyl 4-methoxy-2,5,6-trimethylpyridine-3-carboxylate
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